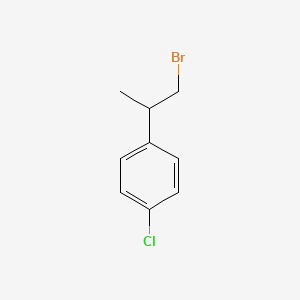![molecular formula C12H10Cl2N2 B6616410 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1479021-57-2](/img/structure/B6616410.png)
3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that is used in a variety of scientific research applications. It is a five-membered ring containing two nitrogen atoms and three chlorine atoms. It is synthesized from the reaction of 2-chlorobenzaldehyde and hydrazine hydrate in the presence of a base catalyst. 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various compounds on the immune system. In addition, it has been used in the study of the effects of various compounds on cancer cells.
Mécanisme D'action
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that acts as a ligand for a variety of proteins. It binds to the active sites of proteins, such as enzymes, and modulates their activity. It can also act as an inhibitor of enzymes, preventing them from catalyzing a reaction. In addition, it can act as an agonist of receptors, activating them and causing them to initiate a response.
Biochemical and Physiological Effects
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects. In addition, it has been found to have an effect on the central nervous system, modulating the release of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, and can be degraded by light and heat. In addition, it can be toxic if ingested, and can cause skin irritation if it comes in contact with skin.
Orientations Futures
There are a variety of potential future directions for the use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole. It could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and dyes. It could also be used in the study of its biochemical and physiological effects, such as its effects on the central nervous system and its effects on cancer cells. In addition, it could be used to develop new drug delivery systems, or to develop new drugs that target specific proteins. Finally, it could be used to develop new treatments for various diseases and conditions, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is synthesized from the reaction of 2-chlorobenzaldehyde and hydrazine hydrate in the presence of a base catalyst. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C for 4-5 hours. The reaction is then quenched with water, and the product is isolated by extraction with an organic solvent. The product is then purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
3-chloro-2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPXQTVBOUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)








